molecular formula C9H9NS B1396675 Benzo[b]thiophen-6-ylmethanamine CAS No. 19301-41-8

Benzo[b]thiophen-6-ylmethanamine

Cat. No. B1396675
CAS RN: 19301-41-8
M. Wt: 163.24 g/mol
InChI Key: SSMPCCLGNOQIGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzo[b]thiophen-6-ylmethanamine can be synthesized using coupling reactions and electrophilic cyclization reactions . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular formula of Benzo[b]thiophen-6-ylmethanamine is C9H9NS . The molecular weight is 163.24 .


Chemical Reactions Analysis

Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . They play a vital role for medicinal chemists in the discovery and development of new drug candidates .

Safety and Hazards

Benzo[b]thiophen-6-ylmethanamine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion, it is recommended to rinse the mouth and not to induce vomiting .

Future Directions

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs for years . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-benzothiophen-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMPCCLGNOQIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-6-ylmethanamine

Synthesis routes and methods I

Procedure details

Add 1M lithium aluminum hydride in THF (7.3 mL) to benzo[b]thiophene-6-carbonitrile (0.6 g, 3.6 mmol) at 0° C. in THF (36 mL). After 15 h at ambient temperature, cool to 0° C. and add sequentially water (1.82 mL), 2N aqueous NaOH (1.82 mL) and water (2.60 mL). Filter the solid and evaporate the filtrate to obtain the crude amine. Purify by SCX chromatography. Rinse the column with methanol, add a solution of the crude amine in methanol, wash the column with methanol and then elute with 1N ammonia in methanol. Concentrate in vacuo to give the title compound (0.55 g, 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

Benzo[b]thiophene-6-carbonitrile (9.70 g, 61.1 mmol) is dissolved in THF (400 mL) and cooled to 0-5° C. Lithium aluminum hydride (183 mL of 1.0 M solution in THF) is added dropwise over 30 minutes and the reaction is stirred for 20 hours while warming to 25° C. The reaction is cooled with an ice bath and water (6.94 mL) is slowly added followed by 15% sodium hydroxide (6.94 mL) and water (20.83 mL). The resulting precipitate is filtered and washed with diethyl ether. The filtrate is concentrated to give the title compound as a colorless oil (8.16 g, 82% yield). ES+(m/z) 164 [M+H].
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.94 mL
Type
reactant
Reaction Step Three
Quantity
6.94 mL
Type
reactant
Reaction Step Four
Name
Quantity
20.83 mL
Type
reactant
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophen-6-ylmethanamine
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